N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine
Description
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3/h4-8,11,14H,1,9-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOUXKMJQAGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406023 | |
| Record name | N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892588-50-0 | |
| Record name | N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include solvent polarity, base selection, and stoichiometry to minimize over-alkylation. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilicity, while inorganic bases like potassium carbonate (K₂CO₃) neutralize liberated HX (X = Br, Cl). A molar ratio of 1:1.2 (amine:allyl halide) typically balances monoalkylation efficiency and reagent economy.
Table 1: Representative Alkylation Conditions
Challenges and Mitigation Strategies
Over-alkylation to tertiary amines remains a concern. Strategies include:
-
Phase-transfer catalysis : Using tetrabutylammonium bromide (TBAB) in biphasic systems (e.g., H₂O/CH₂Cl₂) to enhance reactivity at lower temperatures.
-
Slow addition of allyl halide : Minimizing local excess to favor monoalkylation.
Reductive Amination of 4-Isopropylbenzaldehyde with Allylamine
Reductive amination offers an alternative pathway, circumventing alkylation’s selectivity issues. Here, 4-isopropylbenzaldehyde condenses with allylamine to form an imine intermediate, which is reduced to the target amine.
Mechanistic and Operational Details
The reaction proceeds in two stages:
-
Imine formation : Acid catalysis (e.g., acetic acid) facilitates Schiff base generation.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine without attacking the allyl double bond.
Table 2: Reductive Amination Parameters
| Component | Role/Value |
|---|---|
| 4-Isopropylbenzaldehyde | Aldehyde substrate |
| Allylamine | Amine reactant |
| NaBH₃CN | Reducing agent |
| Solvent | Methanol/THF (1:1) |
| Temperature (°C) | 25 (ambient) |
Advantages Over Alkylation
-
Superior selectivity : Avoids polyalkylation byproducts.
-
Milder conditions : Ambient temperature reduces energy input.
Protection-Deprotection Strategies for Enhanced Selectivity
Multi-step syntheses employing protective groups enable precise control over reactivity, particularly for substrates prone to undesired side reactions.
Boc-Protected Intermediate Route
-
Protection : Treat 4-isopropylbenzylamine with di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amine.
-
Alkylation : React with allyl bromide under basic conditions.
-
Deprotection : Remove the Boc group via trifluoroacetic acid (TFA) to yield the target compound.
Table 3: Protection-Deprotection Protocol
| Step | Reagents/Conditions |
|---|---|
| Protection | Boc₂O, DMAP, CH₂Cl₂ |
| Alkylation | Allyl bromide, K₂CO₃, DMF |
| Deprotection | TFA (20% in CH₂Cl₂) |
Sulfonamide-Based Protection
Analogous to methods in beta-blocker synthesis, 4-isopropylbenzylamine can be converted to its sulfonamide derivative using methanesulfonyl chloride, alkylated, and then hydrolyzed under acidic conditions.
Analytical Characterization and Quality Control
Rigorous characterization ensures product integrity and purity.
Spectroscopic Data
Scientific Research Applications
Neurological Research
N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine is recognized for its potential as a precursor in the synthesis of pharmaceuticals targeting neurological conditions. It has been associated with the development of monoamine oxidase (MAO) inhibitors, particularly MAO-B inhibitors, which are critical in treating neurodegenerative diseases such as Alzheimer's disease. For instance, pargyline, a known MAO inhibitor, demonstrates how compounds with similar structures can modulate enzyme activity relevant to neurological health.
Antitubercular Activity
Research has indicated that compounds structurally related to this compound exhibit significant anti-tubercular properties. Studies have synthesized derivatives that were evaluated against Mycobacterium tuberculosis, highlighting the compound's potential in combating tuberculosis.
The biological activity of this compound is linked to its interactions with specific molecular targets such as enzymes and receptors. The compound's ability to inhibit MAO-B provides insights into its mechanism of action in modulating biochemical pathways associated with neurotransmitter regulation. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function .
Mechanism of Action
The mechanism of action of N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine, highlighting structural variations, synthetic routes, and properties:
Key Structural and Functional Differences
Substituent Effects on Reactivity
- Electron-Donating Groups (e.g., 4-Methoxy): Enhance nucleophilicity of the nitrogen atom, facilitating reactions like carbocyclization with Et₂Zn .
- Bulky Groups (e.g., 4-Isopropyl): Steric hindrance may reduce reaction rates in catalytic processes (e.g., Ti–Mg systems) but improve selectivity in cyclopropane formation .
- Heterocyclic Substituents (e.g., Thiophene): Influence π-stacking interactions and regioselectivity in cyclization reactions .
Spectral Data Comparison
- ¹H NMR: The allyl group in all compounds shows characteristic signals at δ 5.2–5.8 ppm (CH₂=CH–). For example:
- N-[(2-Phenylcyclopropyl)methyl]prop-2-en-1-amine: δ 5.84 (ddt, J = 17.2, 10.2, 5.7 Hz) .
- N-[(4-Methoxyphenyl)methyl]prop-2-en-1-amine: δ 4.16–3.65 (m, N–CH₂) .
Catalytic Behavior
- Ti–Mg Systems: N-[(4-Methoxyphenyl)methyl]prop-2-en-1-amine reacts with Et₂Zn to form methylenepyrrolidines with Z-configuration (stereoselectivity >95%) .
- Rhodium Catalysis: Cyclopropylmethyl-substituted analogs (e.g., N-[(2-phenylcyclopropyl)methyl]prop-2-en-1-amine) undergo directed C–C bond activation, enabling (3+1+2) cyclocarbonylation .
Limitations and Challenges
Biological Activity
N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine, also known as N-(4-isopropylbenzyl)prop-2-en-1-amine, is a compound with significant potential in various biological applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C13H19N
- Molecular Weight : 189.297 g/mol
- Functional Groups : Aliphatic amine, prop-2-en-1 backbone, and isopropyl substitution.
The structural features of this compound contribute to its reactivity and biological activity. Its amine group allows for interactions with various biological molecules, making it a candidate for medicinal chemistry applications.
This compound exhibits several biochemical properties that underpin its biological activity:
| Property | Description |
|---|---|
| Enzyme Interactions | Interacts with enzymes involved in amine synthesis and degradation (e.g., MAO) . |
| Cell Signaling | Modulates cell signaling pathways through receptor interactions . |
| Metabolic Pathways | Involved in various metabolic pathways, metabolized by amine oxidases . |
Cellular Effects
Research indicates that this compound can influence several cellular processes:
- Gene Expression : It has been shown to alter gene expression profiles in certain cell types.
- Cellular Metabolism : Enhances metabolic functions at specific concentrations, potentially improving energy production .
- Dosage Variability : The effects vary with dosage; lower doses may enhance enzyme activity, while higher doses could lead to cytotoxicity .
The molecular mechanism of this compound involves:
- Binding Interactions : The compound binds to specific biomolecules (enzymes and receptors) through hydrogen bonding and hydrophobic interactions.
- Inhibition of Enzymes : It acts as a monoamine oxidase inhibitor (MAOI), which is crucial for the treatment of neurodegenerative diseases .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
1. Enzyme Inhibition Studies
A study demonstrated that this compound effectively inhibits monoamine oxidase (MAO-B), which is relevant for treating conditions like Alzheimer's disease. The inhibition was characterized by IC50 values indicating potency compared to standard MAO inhibitors .
2. Antimicrobial Activity
In vitro evaluations showed that derivatives of this compound exhibited antimicrobial properties against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
3. Neuroprotective Effects
Research indicated that N-(4-isopropylbenzyl)prop-2-en-1-amine could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neuroprotection .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine, and what factors influence reaction efficiency?
- Methodological Answer : The compound is synthesized via Ti–Mg-catalyzed carbocyclization of allyl-substituted propargylamines. A typical procedure involves reacting propargylamine derivatives with Et₂Zn (1 M in hexane) in the presence of Ti(O-iPr)₄ (15 mol%) and EtMgBr (20 mol%) in dichloromethane at room temperature for 18 hours. Solvent choice (e.g., dichloromethane vs. toluene) and steric hindrance from substituents significantly impact yield and regioselectivity . Optimizing catalyst loading and reaction time (e.g., 18–24 hours) is critical to achieving >75% yields of pyrrolidine derivatives.
Q. How is the crystal structure of this compound determined using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is employed. Data collection involves monochromatic radiation (e.g., Mo-Kα), with structure solution via direct methods. Hydrogen bonding networks are analyzed using graph-set notation (e.g., C(7) chains) to interpret supramolecular interactions. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating geometric parameters .
Q. What computational methods predict the compound's binding affinity to biological targets?
- Methodological Answer : AutoDock Vina is used for molecular docking, employing a Lamarckian genetic algorithm. The protocol includes:
- Preparing the ligand and receptor (e.g., protonation states, charge assignment).
- Defining a grid box around the active site (20 ų).
- Validating docking poses via RMSD clustering (<2.0 Å) and comparing with known co-crystallized ligands.
Scoring function adjustments (e.g., weighting hydrogen bonds) improve accuracy for amine-containing ligands .
Advanced Research Questions
Q. How can low yields in Ti–Mg-catalyzed carbocyclization be addressed?
- Methodological Answer : Low yields often arise from steric hindrance (e.g., bulky benzyl groups) or electronic deactivation of the triple bond. Strategies include:
- Catalyst modification : Replacing Cp₂ZrCl₂ with less bulky Ti(O-iPr)₄ to reduce steric clashes.
- Solvent optimization : Polar solvents (e.g., CH₂Cl₂) enhance electrophilicity of the alkyne.
- Substrate engineering : Introducing electron-withdrawing groups (e.g., trimethylsilyl) to activate the triple bond.
Yields improve from <10% to >75% under optimized conditions .
Q. What advanced NMR techniques resolve stereochemical ambiguities in derivatives?
- Methodological Answer : For Z/E isomer determination:
- NOESY : Cross-peaks between vinyl protons and adjacent methyl groups confirm Z-configuration.
- ²J coupling analysis : Trans-vicinal coupling constants (>2 Hz) distinguish E-isomers.
- Deuterolysis experiments : Monitoring deuterium incorporation at allylic positions validates reaction pathways .
Q. How do hydrogen bonding patterns influence the compound's solid-state stability?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies motifs like N–H⋯N chains (C(7)) or R₂²(8) rings. Stability correlates with:
- Dimensionality : 1D chains vs. 3D networks.
- Donor-acceptor distances : Optimal N⋯N distances (2.8–3.0 Å) enhance lattice energy.
Thermal gravimetric analysis (TGA) confirms higher decomposition temperatures for tightly packed H-bonded networks .
Q. What strategies validate enantioselectivity in asymmetric allylic amination?
- Methodological Answer : Using iridium catalysts (e.g., [Ir(COD)Cl]₂·L1), chiral HPLC (e.g., Chiralpak IA column) separates enantiomers. Kinetic resolution experiments (e.g., competing ammonia vs. monoallylamine) quantify enantiomeric excess (ee >90%). Circular dichroism (CD) spectra correlate absolute configuration with Cotton effects .
Data Contradictions and Resolution
- vs. 4 : Conflicting reports on Zr vs. Ti catalyst efficiency are resolved by substrate-specific reactivity. Ti catalysts outperform Zr in allyl-substituted systems due to reduced steric demand .
- vs. 20 : AutoDock Vina’s scoring function may underestimate amine interactions compared to empirical assays. Hybrid methods (e.g., MD simulations post-docking) reconcile discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
